molecular formula C14H22N2O3 B11759443 tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate

tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate

Cat. No.: B11759443
M. Wt: 266.34 g/mol
InChI Key: LSOATFLRPTVJBU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate: is an organic compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy-substituted pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate typically involves the esterification of 4-(3-amino-6-methoxypyridin-2-yl)butanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety . The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators .

Medicine: Its structural features make it a valuable scaffold for designing drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(6-amino-3-pyridyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)piperidine-1-carboxylate

Comparison: tert-Butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate is unique due to the presence of both an amino group and a methoxy-substituted pyridine ring. This combination of functional groups provides distinct reactivity and biological activity compared to similar compounds. The methoxy group enhances its lipophilicity, while the amino group increases its potential for hydrogen bonding and electrostatic interactions .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 4-(3-amino-6-methoxypyridin-2-yl)butanoate

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)7-5-6-11-10(15)8-9-12(16-11)18-4/h8-9H,5-7,15H2,1-4H3

InChI Key

LSOATFLRPTVJBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCC1=C(C=CC(=N1)OC)N

Origin of Product

United States

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